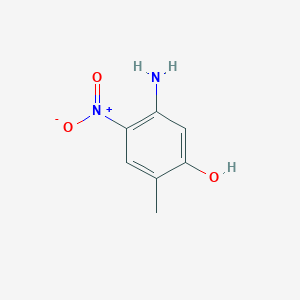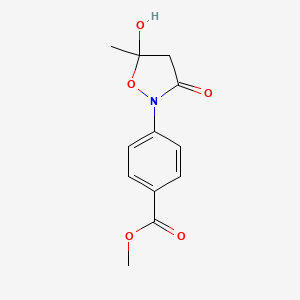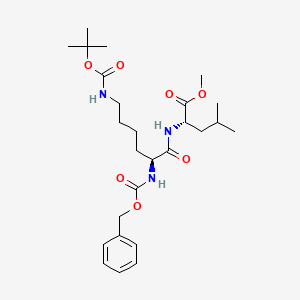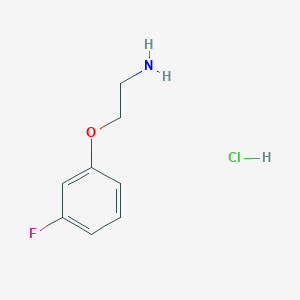
5-Aminoquinolin-2-ol hydrochloride
Übersicht
Beschreibung
5-Aminoquinolin-2-ol hydrochloride is a chemical compound that belongs to the class of aminoquinolines. It is a widely used chemical in scientific research and has various applications in the field of medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-Aminoquinolin-2-ol hydrochloride has various applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It is also used as a ligand for coordinating with metal ions in the synthesis of metal complexes. Additionally, it has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 5-Aminoquinolin-2-ol hydrochloride is not fully understood. However, it is believed to work by binding to metal ions and forming complexes that can interact with cellular components. This interaction can lead to changes in cellular processes such as gene expression, signaling pathways, and enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. It has also been studied for its potential neuroprotective effects and has been found to protect against oxidative stress and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-Aminoquinolin-2-ol hydrochloride is its ability to selectively bind to metal ions, making it a useful tool for detecting and studying metal ion-dependent processes. It is also relatively easy to synthesize and has a high yield. However, one limitation is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
Zukünftige Richtungen
5-Aminoquinolin-2-ol hydrochloride has many potential future directions in scientific research. One area of interest is its anti-cancer properties, which could be further studied to develop new cancer treatments. Additionally, its neuroprotective effects could be explored for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research could also investigate its potential as a therapeutic agent for other diseases such as inflammation and angiogenesis-related disorders.
Conclusion:
In conclusion, this compound is a versatile chemical compound with various applications in scientific research. Its ability to selectively bind to metal ions makes it a useful tool for detecting and studying metal ion-dependent processes. Its potential anti-cancer and neuroprotective properties make it an interesting candidate for further research in these areas. However, its potential toxicity should be carefully considered when using it in lab experiments.
Eigenschaften
IUPAC Name |
5-amino-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;/h1-5H,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWVVBYHGCODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Cyano-4-(furan-2-yl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3263268.png)






-](/img/structure/B3263331.png)


![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)
